Tert-butyl 2-{[(tert-butoxy)carbonyl](piperidin-3-ylmethyl)amino}acetate
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Description
Tert-butyl 2-{(tert-butoxy)carbonylamino}acetate is a chemical compound with the CAS No. 1795361-16-8 . It has a molecular weight of 328.45 and a molecular formula of C17H32N2O4 .
Synthesis Analysis
The synthesis of compounds similar to Tert-butyl 2-{(tert-butoxy)carbonylamino}acetate often involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Physical And Chemical Properties Analysis
Tert-butyl 2-{(tert-butoxy)carbonylamino}acetate has a molecular weight of 328.45 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Scientific Research Applications
Crystal and Molecular Structure Analysis
- The crystal and molecular structure of related compounds, like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, have been studied to understand their bond lengths and angles typical of piperazine-carboxylate (Mamat, Flemming, & Köckerling, 2012).
Synthesis and Characterization
- The synthesis and molecular structure of chiral compounds similar to tert-butyl 2-{(tert-butoxy)carbonylamino}acetate have been investigated. For instance, the chiral cyclic amino acid ester (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and characterized (Moriguchi et al., 2014).
Catalysis in Acylation Chemistry
- Compounds containing piperazine-1-carboxamido)ethyl methacrylate have been synthesized and used as catalysts in acylation chemistry, demonstrating the role of neighboring group effects in catalytic cycles (Mennenga, Dorn, Menzel, & Ritter, 2015).
Polymerization Initiators
- Di-tert. butyl peroxide, closely related to tert-butyl 2-{(tert-butoxy)carbonylamino}acetate, has been used to initiate polymerization, providing insights into the initiation process and the influence of radicals (Allen & Bevington, 1961).
properties
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonyl-(piperidin-3-ylmethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O4/c1-16(2,3)22-14(20)12-19(15(21)23-17(4,5)6)11-13-8-7-9-18-10-13/h13,18H,7-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWQEGZTFIOUSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC1CCCNC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-{[(tert-butoxy)carbonyl](piperidin-3-ylmethyl)amino}acetate |
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